![molecular formula C23H27N3O B2465437 1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847395-78-2](/img/structure/B2465437.png)
1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
Benzimidazole is a heterocyclic aromatic compound that’s a part of many bioactive compounds and has diverse biological and clinical applications . It’s a vital pharmacophore and privileged sub-structure in medicinal chemistry .
Synthesis Analysis
Benzimidazole and its derivatives are synthesized through various methods. For instance, one common method involves the reaction of o-phenylenediamine with a carboxylic acid .Molecular Structure Analysis
Benzimidazole is a dicyclic organic scaffold having an imidazole ring (containing two nitrogen atoms at adjoining sites) attached to a benzene ring .Chemical Reactions Analysis
Benzimidazole and its derivatives are known to participate in various chemical reactions due to their amphoteric nature .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Catalysis and Synthetic Applications
- Ruthenium complexes of amido and picolyl functionalized N-heterocyclic carbenes have been shown to catalyze one-pot tandem alcohol-alcohol coupling reactions, demonstrating the utility of these complexes in organic synthesis (Prakasham et al., 2021).
- Pyridine functionalised N-heterocyclic carbene complexes of palladium have been described as excellent catalysts for the Heck arylation, indicating their significance in facilitating carbon-carbon bond formation (Tulloch et al., 2000).
Molecular Synthesis and Characterization
- Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines have been achieved using benzotriazoles, showcasing the versatility of these heterocyclic scaffolds in generating complex molecules (Katritzky et al., 2000).
- Palladium-catalyzed carbonylative multicomponent synthesis of functionalized benzimidazothiazoles highlights the potential for constructing biologically relevant molecules under mild conditions (Veltri et al., 2016).
Mechanistic Insights and Material Science
- Imidazo[1,5-a]pyridine has been identified as a versatile architecture for stable N-heterocyclic carbenes, useful in the development of new catalysts and material science applications (Alcarazo et al., 2005).
- One-dimensional spin-crossover Iron(II) complexes bridged by intermolecular imidazole-pyridine NH...N hydrogen bonds have been investigated, revealing insights into magnetic properties and transition phenomena (Nishi et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(1-propylbenzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-5-10-25-20-9-7-6-8-19(20)24-23(25)18-13-21(27)26(14-18)22-16(3)11-15(2)12-17(22)4/h6-9,11-12,18H,5,10,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPMRGQCRWTUIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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